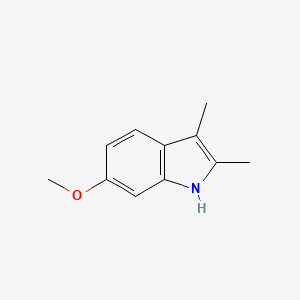

6-methoxy-2,3-dimethyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2,3-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7-8(2)12-11-6-9(13-3)4-5-10(7)11/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDHRCLBBYWTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC(=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295749 | |

| Record name | 6-methoxy-2,3-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58176-56-0 | |

| Record name | NSC105314 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methoxy-2,3-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHYL-6-METHOXYINDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methoxy 2,3 Dimethyl 1h Indole and Its Analogues

Classical Indole (B1671886) Synthesis Approaches

Classical methods for indole synthesis have long been the foundation for constructing this important heterocyclic scaffold. These methods, while sometimes requiring harsh conditions, have been adapted and refined over the years to accommodate a wide range of substituents.

Adaptations of Fischer Indole Synthesis for Alkylated and Methoxy-Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most versatile methods for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.com The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Subsequent protonation and a wikipedia.orgwikipedia.org-sigmatropic rearrangement lead to a diimine intermediate, which, after cyclization and elimination of ammonia (B1221849), yields the aromatic indole. wikipedia.org

The presence of substituents on the phenylhydrazine, such as a methoxy (B1213986) group, can significantly influence the course of the reaction. For instance, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl/EtOH can lead to an "abnormal" product, ethyl 6-chloroindole-2-carboxylate, as the major product, alongside the expected "normal" product, ethyl 7-methoxyindole-2-carboxylate. nih.gov This abnormal reaction results from cyclization occurring on the side of the benzene (B151609) ring bearing the methoxy group. nih.gov

Despite these potential complexities, the Fischer indole synthesis has been successfully adapted for the synthesis of various alkylated and methoxy-substituted indoles. chim.itnih.gov For example, a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides. rsc.org

Table 1: Examples of Fischer Indole Synthesis for Substituted Indoles

| Starting Materials | Product | Key Features | Reference(s) |

| Phenylhydrazine and 1,4-cyclohexanedione (B43130) monoethyleneacetal | Indole product 70 | Condensation followed by heating at 190 °C. | nih.gov |

| Ketoester 79 and phenylhydrazine | Pentacycle 83 | Reaction with trifluoroacetic acid followed by treatment with potassium carbonate in methanol. | nih.gov |

| 1-Benzyl-1-phenylhydrazine and ketone (+)-86 | Masked indole lactone (−)-88 | Fischer synthesis using pyridine-HCl at 110 °C. | nih.gov |

| Hydrazine 45 and N,O-acetal 93 | Tetracyclic indoline (B122111) 94 | Interrupted Fischer indolization using acetic acid in water at 75 °C. | nih.gov |

| m-Anisidine and ethyl α-ethylacetoacetate | Ethyl 6-methoxy-3-methylindole-2-carboxylate | Japp–Klingmann reaction followed by heating in ethanolic HCl. | nih.gov |

Bischler-Möhlau Indole Synthesis and its Variants

The Bischler-Möhlau indole synthesis is another classical method that forms a 2-aryl-indole from the reaction of an α-bromo-acetophenone with an excess of aniline (B41778). wikipedia.org This reaction, however, is known for its harsh conditions and often results in low yields and unpredictable regioselectivity. wikipedia.org The mechanism involves the initial formation of an α-anilinoacetophenone intermediate, which then reacts with a second molecule of aniline to form a key diamino intermediate. Subsequent intramolecular cyclization and aromatization lead to the final 2-arylindole product. nih.gov

Several modifications have been developed to improve the efficiency and applicability of the Bischler-Möhlau synthesis. wikipedia.orgresearchgate.net For instance, the use of milder conditions, such as employing lithium bromide as a catalyst or utilizing microwave irradiation, has been reported to enhance the reaction. wikipedia.orgorganic-chemistry.org A microwave-assisted, solvent-free, one-pot Bischler indole synthesis has been developed, offering an environmentally friendly alternative. researchgate.netorganic-chemistry.org

This method has been particularly useful for the synthesis of 2-arylindoles and polycyclic indoles. researchgate.net For example, the reaction of 3,5-dimethoxyaniline (B133145) with 3-chloro-2-butanone (B129570) in the presence of lithium bromide and sodium bicarbonate yields 4,6-dimethoxy-2,3-dimethylindole. chim.it

Table 2: Variants of the Bischler-Möhlau Indole Synthesis

| Variant | Description | Reference(s) |

| Buu-Hoï Modification | Employed for the preparation of 2-arylindoles and polycyclic indoles. | researchgate.net |

| Blackhall and Thomson Modification | A known variant of the original procedure. | wikipedia.org |

| Japp and Murray Modification | Another recognized variation of the synthesis. | wikipedia.org |

| Microwave-Assisted Synthesis | A solvent-free, one-pot method that improves yields and is environmentally friendly. | researchgate.netorganic-chemistry.org |

| Rhodium-Catalyzed N-H Insertion | A modification developed by Moody and coworkers involving the reaction of an α-diazo-β-ketoester with an aniline. | researchgate.net |

Reissert Indole Synthesis for Substituted Indole Carboxylates

The Reissert indole synthesis provides a route to indoles or substituted indoles starting from an ortho-nitrotoluene and diethyl oxalate (B1200264). wikipedia.org The reaction is typically carried out in the presence of a strong base, such as potassium ethoxide, which has been shown to give better results than sodium ethoxide. wikipedia.org

The mechanism begins with the condensation of the o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate. wikipedia.orgyoutube.com This intermediate then undergoes reductive cyclization, commonly using zinc in acetic acid or through catalytic hydrogenation, to yield the corresponding indole-2-carboxylic acid or its ester. wikipedia.orgakjournals.com The indole-2-carboxylic acid can be subsequently decarboxylated by heating to afford the parent indole. wikipedia.org

This method is particularly valuable for the synthesis of indole-2-carboxylates, which are important intermediates in medicinal chemistry. nih.gov A modification of the Reissert reaction involves an intramolecular version where a furan (B31954) ring-opening provides the necessary carbonyl group for cyclization. wikipedia.org

Table 3: Key Steps in the Reissert Indole Synthesis

| Step | Description | Reagents | Product | Reference(s) |

| Condensation | The ortho-nitrotoluene reacts with diethyl oxalate. | Potassium ethoxide | Ethyl o-nitrophenylpyruvate | wikipedia.orgyoutube.com |

| Reductive Cyclization | The nitro group is reduced, and the resulting amine undergoes cyclization. | Zinc in acetic acid or H₂/Pd-C | Indole-2-carboxylic acid or ester | wikipedia.orgakjournals.com |

| Decarboxylation (Optional) | The carboxylic acid group at the 2-position is removed. | Heat | Indole | wikipedia.org |

Modern Catalytic Approaches in Indole Construction

The advent of transition metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, greater functional group tolerance, and access to a wider range of structural diversity compared to classical methods. researchgate.net

Transition Metal-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium-catalyzed reactions, particularly the Heck reaction, have emerged as powerful tools for the construction of the indole nucleus. The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. youtube.com

In the context of indole synthesis, the Heck reaction can be employed in a cascade or domino sequence. For example, a palladium-catalyzed aryl amination followed by a Heck cyclization can provide a one-flask approach to 3-substituted indoles from 1,2-dihalogenated aromatic compounds and allylic amines. researchgate.netscilit.com This method offers excellent regioselectivity, ensuring the formation of a single indole regioisomer. researchgate.net

Furthermore, a palladium-catalyzed modification of the Fischer indole synthesis, known as the Buchwald modification, allows for the synthesis of indoles from aryl bromides and hydrazones via a cross-coupling reaction. wikipedia.org This supports the intermediacy of hydrazones in the classical Fischer synthesis. wikipedia.org The Heck reaction is also utilized in the synthesis of aryl-substituted olefins, which can be precursors to or part of more complex indole-containing structures. beilstein-journals.org

Table 4: Palladium-Catalyzed Heck Reactions in Indole Synthesis

| Reaction Type | Starting Materials | Catalyst System | Product | Key Features | Reference(s) |

| Aryl Amination/Heck Cyclization Cascade | 1,2-Dihalogenated aromatic compounds and allylic amines | Pd/dppf | 3-Substituted indoles | One-flask synthesis with excellent regioselectivity. | researchgate.netscilit.com |

| Buchwald Modification of Fischer Synthesis | Aryl bromides and hydrazones | Palladium catalyst | Indoles | Cross-coupling approach to N-arylhydrazones which then undergo Fischer cyclization. | wikipedia.org |

| Heck Reaction of Aryl Halides with Olefins | Aryl halides and olefins | Pd(II) complex with imidazole-based phosphine (B1218219) oxide ligand | Aryl-substituted olefins | General and selective, proceeds under mild conditions. | beilstein-journals.org |

Copper-Catalyzed Cyclization in Methoxyindole Synthesis

Copper-catalyzed reactions have emerged as a powerful and cost-effective tool in the synthesis of indole alkaloids. researchgate.netnih.gov These methods are particularly valuable for constructing the core indole structure through cyclization reactions. One notable application is the synthesis of 5,6-dimethoxyindole, a related methoxy-activated indole. This is achieved through the copper-catalyzed cyclization of 2-bromo-4,5-dimethoxy-benzaldehyde with ethyl 2-isocyanoacetate. chim.it This reaction proceeds efficiently in the presence of copper(I) iodide and cesium carbonate in dimethyl sulfoxide (B87167) (DMSO). chim.it

Furthermore, copper catalysis facilitates dual cyclization reactions for the synthesis of complex heterocyclic systems like quinindolines. mdpi.comnih.gov Mechanistic studies suggest that the reaction is initiated by a Lewis acid-accelerated addition of an aniline to a nitrile, forming an indole substructure. This is followed by a copper-catalyzed carbon-nitrogen bond formation to complete the quinoline (B57606) portion of the molecule. mdpi.comnih.gov The versatility of copper catalysis is also demonstrated in multicomponent reactions, such as the synthesis of spirotetrahydrocarbazoles from 2-methylindole, aromatic aldehydes, and cyclic dienophiles, showcasing its utility in creating diverse molecular architectures. beilstein-archives.org

Iridium-Catalyzed Borylation at C7 of Indoles

Regioselective functionalization of the indole nucleus, particularly at the C7 position, has historically been a synthetic challenge. researchgate.netacs.orgnih.gov Iridium-catalyzed C-H borylation has emerged as a groundbreaking strategy to address this, providing a direct route to 7-borylated indoles which are versatile intermediates for further derivatization. researchgate.netacs.org This method is particularly effective for 2-substituted indoles and notably, does not require protection of the indole nitrogen. researchgate.netacs.org

The reaction typically employs an iridium catalyst, often in conjunction with a bipyridine ligand, and a boron source such as pinacolborane (HBPin). acs.orgmsu.edu The regioselectivity for the C7 position is a key advantage of this methodology. For instance, the borylation of 2-substituted indoles selectively yields 7-borylated products in good yields. researchgate.netacs.org Even in cases where the C2 position is unsubstituted, diborylated products can be obtained, with the second borylation occurring at the C7 position. acs.orgmsu.edu

Recent advancements have also demonstrated the potential of ligand-free iridium-catalyzed C-H borylation, offering a simpler and more accessible method. nih.gov While this approach often favors C3-borylation, the use of specific directing groups can steer the borylation to other positions, including C7. nih.govrsc.org For example, N-SiEt2H has been used as a directing group to achieve C7-selective C-H borylation. rsc.org

Ruthenium-Catalyzed Synthesis of Substituted Indoles

Ruthenium catalysts have proven to be highly effective in the synthesis of substituted indoles through C-H activation. mdpi.com These methods offer mild reaction conditions and allow for the construction of a wide variety of indole derivatives. mdpi.com One significant approach involves the ruthenium-catalyzed redox-neutral C-H activation via N-N bond cleavage. acs.org This strategy utilizes a pyrazolidin-3-one (B1205042) as an internally oxidative directing group, enabling C-H annulation reactions with a broad range of alkynes to form polysubstituted indoles. acs.org

Another versatile method is the ruthenium-catalyzed cycloisomerization of 2-alkynylanilides, which yields 3-substituted indoles through a 1,2-carbon migration. acs.org This reaction proceeds via a disubstituted vinylidene ruthenium complex. acs.org Ruthenium catalysts are also employed in the regioselective functionalization of the indole core. For instance, an aldehyde functional group can act as a directing group to achieve C4-substitution under mild, open-flask conditions. nih.gov Furthermore, carbamoyl-directed C-H functionalization of indoles with 7-azabenzonorbornadienes, catalyzed by ruthenium, provides access to 2-(1-amino-1,2-dihydronaphthalen-2-yl)indoles. rsc.org

C-H Activation Strategies for Regioselective Functionalization of Indoles

Direct C-H functionalization has become a paramount strategy for the regioselective modification of the indole ring, offering an atom-economical alternative to traditional cross-coupling methods. researchgate.netacs.org A significant challenge in this area is controlling the site-selectivity due to the presence of multiple reactive C-H bonds. researchgate.netacs.org

The development of directing groups (DGs) has been a key strategy to overcome this challenge. For example, the installation of an N-P(O)tBu2 group on the indole nitrogen can direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively. researchgate.netacs.org Similarly, a pivaloyl group at the C3 position can direct arylation to the C5 and C4 positions. researchgate.netacs.org The N-carbamoyl group has also been effectively used to direct functionalization to the C2 and C7 positions. rsc.org

Transition-metal-free approaches have also been developed. For instance, chelation-assisted aromatic C-H borylation using simple BBr3 can selectively deliver a boron species to the C7 or C4 positions by installing pivaloyl groups at the N1 or C3 position of the indole. researchgate.netacs.org Rhodium(II) catalysts have been shown to effect C6-selective alkylation of protic indoles, with the regioselectivity influenced by hydrogen-bonding directing effects. snnu.edu.cn

One-Pot and Multicomponent Synthesis Strategies for Indole Derivatives

One-pot and multicomponent reactions (MCRs) represent highly efficient and environmentally benign approaches for the synthesis of complex indole derivatives from simple and readily available starting materials. medjchem.comnih.gov These strategies offer several advantages, including reduced reaction times, high atom economy, and the generation of molecular diversity. nih.govresearchgate.net

A variety of MCRs have been developed for the synthesis of functionalized indoles. For example, a three-component reaction of indole, acetylacetone, and an active aldehyde derivative can be performed in the presence of a base to yield 3-substituted indole derivatives. medjchem.comresearchgate.net Another efficient protocol involves a three-component reaction of enaminones, indoles, and acenaphthylene-1,2-dione, catalyzed by piperidine (B6355638) and p-methyl benzenesulfonic acid, to produce highly functionalized bis-indoles. nih.gov

The Friedel-Crafts reaction of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with indoles provides a one-pot method for preparing polycyclic indole derivatives. mdpi.com Furthermore, a cesium carbonate promoted three-component reaction of N-H containing heterocycles, primary or secondary amines, and arylglyoxaldehydes has been reported for the synthesis of α-oxo-acetamidines. researchgate.net These examples highlight the power of one-pot and multicomponent strategies in rapidly accessing complex indole-containing molecules.

Regioselective Functionalization Techniques for Methoxyindole Derivatives

The presence of a methoxy group on the indole ring can significantly influence its reactivity and the regioselectivity of functionalization reactions. chim.it Various catalytic systems have been developed to achieve site-selective modifications of methoxyindoles.

Ruthenium-catalyzed C-H activation has been employed for the regioselective synthesis of polysubstituted indoles, where ether groups, such as methoxy, are well-tolerated on the reacting partners. acs.org For instance, the reaction of arenes bearing methoxy groups with alkynes can proceed efficiently. acs.org

Iridium-catalyzed borylation is another powerful tool for the regioselective functionalization of methoxyindoles. Ligand-free iridium catalysis has been shown to be effective for the C3-borylation of indoles bearing methoxy substituents at the C5 and C6 positions, with good to excellent yields and high regioselectivity. nih.govrsc.org

Palladium-catalyzed olefination at the C4 position of tryptophan derivatives, which contain an indole moiety, has been achieved using a TfNH- directing group. The selectivity at the C4 position can be improved by protecting the indole nitrogen with a bulky group. nih.gov These examples demonstrate the diverse strategies available for the controlled functionalization of methoxyindole derivatives, enabling the synthesis of a wide range of specifically substituted analogues.

Synthesis of Specific Methoxy-Substituted Indole Analogues for Comparative Studies

The synthesis of specific methoxy-substituted indole analogues is crucial for establishing structure-activity relationships and for comparative studies in various fields. A number of synthetic routes have been developed to access a range of these compounds.

The Fischer indole synthesis is a classic and widely used method for preparing substituted indoles, including those with methoxy groups. nih.gov For example, it has been utilized in the synthesis of 6-alkylindoles. nih.gov However, the reaction of methoxy-substituted phenylhydrazones can sometimes lead to abnormal products, highlighting the need for careful control of reaction conditions. nih.gov

Modern synthetic methods have provided more direct and regioselective routes. For instance, a straightforward approach to 2-(1H-indol-3-yl)quinazolin-4(3H)-ones has been developed, allowing for the synthesis of various analogues with different substitution patterns on the indole ring, including methoxy groups. nih.gov Iodine-catalyzed electrophilic substitution of indoles with trifluoromethyl(indolyl)phenylmethanols provides a versatile method for the synthesis of unsymmetrical diindolylmethanes, where methoxy-substituted indoles are well-tolerated substrates. nih.gov

Furthermore, methods for the synthesis of brassinin (B1667508) and its 4-substituted analogues, including 4-methoxybrassinin, have been developed from indole-3-carboxaldehyde. researchgate.net The total synthesis of natural products like hyellazole (B1251194) and 4-deoxycarbazomycin B has also been achieved, involving the construction of a 2-bromo-4-methoxy-3-methylaniline intermediate. rsc.org These synthetic efforts provide a valuable library of methoxy-substituted indole analogues for further investigation.

Mechanistic Investigations in Methoxyindole Synthesis and Reactivity

Elucidation of Mechanistic Pathways for Key Synthetic Transformations

The formation of the 6-methoxy-2,3-dimethyl-1H-indole scaffold can be achieved through several key synthetic transformations, each with a well-studied, albeit complex, mechanistic pathway.

The Fischer indole (B1671886) synthesis is a cornerstone for the preparation of indole rings, including methoxy-substituted derivatives. byjus.com Discovered by Emil Fischer in 1883, the reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.org For the synthesis of this compound, the likely starting materials would be (4-methoxyphenyl)hydrazine (B1593770) and butan-2-one.

The mechanism, a subject of intensive investigation for over a century, proceeds through several key steps: byjus.comwikipedia.org

Hydrazone Formation: The reaction initiates with the formation of a phenylhydrazone from the condensation of the arylhydrazine and the ketone. wikipedia.org

Isomerization to Enamine: The phenylhydrazone tautomerizes to its more reactive enamine form. byjus.comwikipedia.org

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement: Following protonation, the enamine undergoes an irreversible electrocyclic rearrangement known as a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. byjus.comwikipedia.org This key step results in the cleavage of the N-N bond and the formation of a new C-C bond, leading to a di-imine intermediate. byjus.com

Aromatization and Cyclization: The resulting di-imine rearomatizes, followed by an intramolecular attack of the nucleophilic amine group on the imine carbon to form a five-membered aminoindoline ring. byjus.com

Elimination and Final Aromatization: The final step involves the acid-catalyzed elimination of an ammonia (B1221849) molecule from the aminoindoline intermediate, which leads to the formation of the stable, aromatic indole ring. byjus.comwikipedia.org

The presence of a methoxy (B1213986) group on the phenylhydrazine (B124118) ring, as in (4-methoxyphenyl)hydrazine, can influence the regioselectivity of the cyclization. Research has shown that the Fischer indole synthesis of phenylhydrazones with a methoxy group can sometimes lead to "abnormal" products, where cyclization occurs on the substituted side of the benzene (B151609) ring. nih.gov However, for a 4-methoxy-substituted phenylhydrazone, the cyclization is expected to proceed normally to yield the 6-methoxyindole (B132359) derivative.

Table 1: Mechanistic Steps of the Fischer Indole Synthesis

| Step | Description | Intermediate |

| 1 | Condensation of (4-methoxyphenyl)hydrazine and butan-2-one | (4-methoxyphenyl)hydrazone of butan-2-one |

| 2 | Tautomerization | Enehydrazine |

| 3 | organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement | Di-imine |

| 4 | Aromatization and Intramolecular Cyclization | Aminoindoline |

| 5 | Elimination of Ammonia | This compound |

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, typically a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgrsc.org

The mechanism for the formylation of an indole proceeds as follows:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.org

Electrophilic Attack: The electron-rich indole ring, which is highly activated by the methoxy group and the alkyl substituents in this compound, attacks the electrophilic carbon of the Vilsmeier reagent. For indoles, this attack typically occurs at the C3 position, which is the most nucleophilic site. rsc.org

Formation of an Iminium Ion: This electrophilic aromatic substitution results in the formation of a cationic intermediate, which eliminates HCl to form a stable iminium ion. wikipedia.org

Hydrolysis: Subsequent hydrolysis of the iminium ion during aqueous workup yields the corresponding aldehyde, in this case, this compound-3-carbaldehyde. wikipedia.orgrsc.org

The high reactivity of the indole nucleus, further enhanced by the electron-donating methoxy group, makes it an excellent substrate for Vilsmeier-Haack formylation. chim.it

Modern synthetic chemistry has increasingly turned to C-H activation as a powerful and atom-economical tool for the functionalization of heterocyclic compounds like indoles. nih.govresearchgate.net This approach allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. springernature.com

The mechanisms of C-H activation reactions are often catalyzed by transition metals, such as rhodium, palladium, or ruthenium. springernature.comthieme-connect.com For the functionalization of the benzene ring of an indole (the C4, C5, C6, or C7 positions), a directing group on the indole nitrogen is often employed to achieve regioselectivity. nih.gov

A general mechanistic cycle for a metal-catalyzed C-H activation/functionalization can be described as:

Coordination: The directing group on the indole nitrogen coordinates to the metal center.

C-H Activation/Metallation: This coordination facilitates the cleavage of a specific C-H bond on the benzene ring, often through a concerted metalation-deprotonation (CMD) pathway, forming a metallacyclic intermediate. nih.gov

Reaction with Coupling Partner: The metallacycle then reacts with a coupling partner (e.g., an alkene or an alkyne).

Reductive Elimination and Catalyst Regeneration: The final step is typically a reductive elimination, which forms the desired product and regenerates the active catalyst for the next cycle.

For a substrate like this compound, C-H activation could be directed to the C7 or C5 positions, depending on the directing group and reaction conditions, allowing for the synthesis of highly substituted methoxyindoles.

Reaction Dynamics and Intermediate Characterization in Methoxyindole Formation and Transformation

The study of reaction dynamics and the characterization of transient intermediates are crucial for a complete understanding of the mechanisms of methoxyindole synthesis. In the Fischer indole synthesis, for instance, many of the proposed intermediates, such as the arylhydrazone and various cyclized species, have been successfully isolated and characterized, lending strong support to the established mechanism. byjus.comwikipedia.org

Reactivity Profiles of this compound and its Activated Derivatives

The electron-donating nature of the methoxy group at the C6 position, combined with the alkyl groups at C2 and C3, makes the this compound ring system highly electron-rich and thus susceptible to electrophilic attack.

Electron-rich aromatic compounds, including indoles, can undergo oxidation to form quinones. acs.org These reactions can be mediated by chemical oxidants or enzymatic systems. For an indole derivative, oxidation can lead to the formation of indolequinones. A well-known example is the formation of indole-5,6-quinone (B1222607) from the oxidation of 5,6-dihydroxyindole, a key step in the biosynthesis of melanin. wikipedia.org

Given its structure, this compound could potentially undergo oxidative demethylation followed by further oxidation to yield a quinone derivative, likely an indole-6,7-quinone or, after potential rearrangement, an indole-4,7-quinone. Quinones are known to be reactive electrophiles and can participate in various cellular processes. acs.org The formation of such quinone species represents a significant transformation of the indole core, leading to compounds with distinct chemical and electronic properties.

Reduction Reactions to Form Reduced Indole Derivatives

The indole ring, while aromatic, can be reduced under specific conditions to yield partially or fully saturated derivatives such as indolines (dihydroindoles) and octahydroindoles. The reduction of the indole core is a key transformation for producing valuable synthetic intermediates. Catalytic hydrogenation is a common method to achieve this transformation.

Research on the structurally similar 2,3-dimethylindole (B146702) (2,3-DMID) provides significant insight into the reduction process of the 6-methoxy derivative. nih.govsemanticscholar.orgnih.govrsc.org The hydrogenation of 2,3-DMID has been studied in detail as a potential liquid organic hydrogen carrier (LOHC). nih.govsemanticscholar.orgnih.gov The process typically involves high-pressure hydrogen gas in the presence of a metal catalyst.

The hydrogenation proceeds in a stepwise manner, first reducing the pyrrole (B145914) ring, which is more susceptible to reduction than the benzene ring, followed by the saturation of the carbocyclic portion. For 2,3-dimethylindole, complete hydrogenation to form the corresponding octahydro-2,3-dimethylindole (8H-2,3-DMID) can be achieved. nih.govnih.gov The reaction is sensitive to temperature and pressure; for instance, using a 5 wt% Ru/Al₂O₃ catalyst, complete hydrogenation of 2,3-DMID was achieved at 190°C and 7 MPa of hydrogen pressure over 4 hours. nih.govnih.govrsc.org The presence of the 6-methoxy group in this compound is expected to influence the electronic properties of the ring but not fundamentally alter this stepwise reduction pathway.

Table 1: Conditions for Catalytic Hydrogenation of 2,3-dimethylindole

| Catalyst | Temperature (°C) | Hydrogen Pressure (MPa) | Time (h) | Product | Conversion (%) | Reference |

| 5 wt% Ru/Al₂O₃ | 190 | 7 | 4 | Octahydro-2,3-dimethylindole | 100 | nih.gov, nih.gov |

| 5 wt% Ru/Al₂O₃ | 180 | 7 | 9 | Octahydro-2,3-dimethylindole | ~100 | semanticscholar.org |

| 5 wt% Ru/Al₂O₃ | 170 | 7 | 11 | Octahydro-2,3-dimethylindole | ~100 | semanticscholar.org |

The dehydrogenation of the fully reduced species also occurs in a stepwise fashion, indicating the stability of various hydrogenated intermediates. nih.govsemanticscholar.org

Electrophilic Substitution Reactions on the Electron-Rich Indole Ring

The indole ring is inherently electron-rich, making it highly susceptible to electrophilic attack. The preferred site of substitution is typically the C3 position of the pyrrole ring. However, the presence of a strong electron-donating group, such as the methoxy group at the C6 position, enhances the nucleophilicity of the entire indole nucleus. rsc.orgchim.it This activation can alter the regioselectivity of electrophilic substitution, making other positions, notably the C2 and C7 positions, more reactive. rsc.orgarkat-usa.org

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). organic-chemistry.orgijpcbs.com This reagent, a chloromethyleneiminium salt, is a weak electrophile that readily attacks activated rings. ijpcbs.comsemanticscholar.org

For 6-methoxyindoles, the activating nature of the methoxy group facilitates formylation. While standard indoles are formylated at C3, the electronic push from the 6-methoxy group can direct substitution to other positions. In some activated dimethoxyindoles, Vilsmeier formylation can occur overwhelmingly at the C7 position. arkat-usa.org An "extended" Vilsmeier reaction using 3-dimethylaminopropenal and phosphoryl chloride on a 4,6-dimethoxy-3-aryl-indole resulted in substitution primarily at the C2 position, demonstrating the complex interplay of steric and electronic effects. arkat-usa.org

Mannich Reaction: The Mannich reaction is another important electrophilic substitution that introduces an aminomethyl group onto the indole ring, typically at the C3 position to form gramine (B1672134) derivatives. arkat-usa.org The reaction involves an electrophilic iminium species generated from formaldehyde (B43269) and a secondary amine, such as dimethylamine. arkat-usa.org In highly activated indoles, such as those with multiple methoxy substituents, the reaction landscape becomes more complex. For example, attempts to perform a Mannich reaction on 4,6-dimethoxy-2,3-diphenylindole did not yield the expected C7-substituted product but instead led to the formation of a 7,7'-diindolylmethane through reaction with formaldehyde alone. arkat-usa.org This highlights how enhanced reactivity can lead to alternative reaction pathways.

Table 2: Examples of Electrophilic Substitution on Methoxy-Activated Indoles

| Reaction | Substrate | Reagents | Major Product Position | Reference |

| Vilsmeier-Haack | 3-Aryl-4,6-dimethoxyindole | 3-dimethylaminopropenal, POCl₃ | C2 | arkat-usa.org |

| Vilsmeier-Haack | Methyl 5,7-dimethoxyindole-2-carboxylate | 3-dimethylaminopropenal, POCl₃ | C4 | arkat-usa.org |

| Mannich Reaction | 4,6-Dimethoxyindole | Formaldehyde, Dimethylamine | C3 | arkat-usa.org |

| Dimerization | 4,6-Dimethoxy-2,3-diphenylindole | Formaldehyde | C7-C7' Methylene Bridge | arkat-usa.org |

Intramolecular and Intermolecular Cyclization Reactions of Indole Cores

The indole nucleus serves as a versatile scaffold for the construction of more complex, fused, or linked heterocyclic systems through cyclization reactions. These reactions can proceed through either intramolecular or intermolecular pathways, depending on the substrate and reaction conditions.

Intramolecular Cyclization: Intramolecular cyclizations involve a reactive functional group tethered to the indole core, which attacks a position on the indole ring to form a new ring. This strategy is a powerful tool for synthesizing polycyclic indole alkaloids and related structures. For instance, the synthesis of 1-alkoxyindoles can proceed through a one-pot reaction involving the reduction of a nitro group to a hydroxylamine, which then undergoes intramolecular cyclization onto a carbonyl group, followed by dehydration and nucleophilic addition. mdpi.com Another prominent example is the synthesis of the 2,2′-biindole core via the intramolecular cyclization of alkyne-amine precursors, often mediated by a strong base like tBuOK. acs.org

Intermolecular Cyclization: Intermolecular cyclizations occur between two separate molecules, at least one of which is an indole derivative. These reactions are fundamental to building dimeric and oligomeric indole structures. For example, the reaction of bis-indole derivatives can lead to macrocyclic structures. The cyclodehydration of bis-indolyl amides with phosphoryl chloride has been shown to afford bis-indolyl-oxazoles. chim.it Similarly, the reaction of a Mannich base C2-linked diindole 7,7'-dicarbaldehyde with diamines like 1,2-diaminobenzene can produce macrocyclic diimines. arkat-usa.org

Table 3: Examples of Cyclization Reactions Involving Indole Cores

| Reaction Type | Starting Material(s) | Key Reagents | Product Type | Reference |

| Intramolecular | 2-(2-nitrophenyl)acetate derivative | SnCl₂·2H₂O | 1-Alkoxyindole | mdpi.com |

| Intramolecular | 1,3-Diynylaniline derivative | tBuOK | N-aryl-2,2′-Biindole | acs.org |

| Intermolecular (Cyclodehydration) | Bis-indolyl amides | POCl₃ | Bis-indolyl-oxazole | chim.it |

| Intermolecular (Macrocyclization) | Diindole dicarbaldehyde, 1,2-Diaminoethane | Toluene (reflux) | Macrocyclic Diimine | arkat-usa.org |

These cyclization strategies demonstrate the utility of the indole core as a building block in synthetic chemistry, enabling access to a wide array of complex molecular architectures. The specific substitution pattern on the indole, such as the 6-methoxy-2,3-dimethyl configuration, influences the feasibility and outcome of these cyclization pathways.

Advanced Spectroscopic Characterization and Structural Elucidation of Methoxy Substituted Indoles

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. One-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments offer a comprehensive view of the molecular framework, connectivity, and spatial relationships of atoms.

The ¹H and ¹³C NMR spectra of 6-methoxy-2,3-dimethyl-1H-indole provide a detailed fingerprint of its chemical environment. The chemical shifts are significantly influenced by the electron-donating methoxy (B1213986) group on the benzene (B151609) ring and the methyl groups on the pyrrole (B145914) ring.

For this compound, the spectral data recorded in deuterochloroform (CDCl₃) reveals distinct signals for each proton and carbon atom. psu.edu The ¹H NMR spectrum shows a broad singlet for the N-H proton around δ 7.40 ppm. The aromatic protons appear as a multiplet between δ 6.62 and 6.69 ppm and a doublet at δ 7.24 ppm. The methoxy and methyl protons resonate as sharp singlets in the upfield region at δ 3.74 ppm, δ 2.30 ppm, and δ 2.10 ppm, respectively. psu.edu

The ¹³C NMR spectrum confirms the presence of 11 unique carbon atoms. The carbon of the methoxy group (C6) is observed at δ 155.8 ppm, showing the strong deshielding effect of the attached oxygen. The other aromatic and pyrrole ring carbons resonate between δ 94.5 and δ 135.9 ppm. The methyl carbons at positions 2 and 3 appear at δ 11.5 and δ 8.6 ppm, respectively. psu.edu

Substituent Effects: The position of the methoxy group on the indole (B1671886) ring dramatically influences the chemical shifts of the nucleus. By comparing the spectral data of this compound with its isomers and the unsubstituted parent compound, 2,3-dimethyl-1H-indole, the electronic effects can be quantified.

Compared to 2,3-dimethyl-1H-indole: The methoxy group at the C-6 position exerts a strong electron-donating effect, which increases the electron density at the ortho (C-5, C-7) and para (C-4) positions. This results in a noticeable upfield shift (to lower ppm values) for the protons at C-5 and C-7 compared to the unsubstituted analogue. psu.edu

Comparison of Methoxy Isomers: In 5-methoxy-2,3-dimethyl-1H-indole, the methoxy group strongly shields the C-4 and C-6 positions. psu.edu In contrast, for 7-methoxy-2,3-dimethyl-1H-indole, the shielding is most pronounced at the C-6 position. psu.edu This variation in chemical shifts across isomers is a powerful diagnostic tool for determining the substitution pattern on the indole ring.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Compound | ¹H NMR Data | ¹³C NMR Data | Source |

| This compound | 7.40 (br, 1H, NH), 7.24 (d, 1H, H-4), 6.62–6.69 (m, 2H, H-5, H-7), 3.74 (s, 3H, OCH₃), 2.30 (s, 3H, 2-CH₃), 2.10 (s, 3H, 3-CH₃) | 155.8 (C-6), 135.9 (C-7a), 129.4 (C-2), 124.0 (C-3a), 118.5 (C-4), 108.3 (C-3), 106.8 (C-5), 94.5 (C-7), 55.8 (OCH₃), 11.5 (2-CH₃), 8.6 (3-CH₃) | psu.edu |

| 2,3-Dimethyl-1H-indole | 7.59 (br, 1H), 7.37–7.41 (m, 1H), 7.16–7.19 (m, 1H), 6.97–7.06 (m, 2H), 2.20 (s, 3H), 2.16 (s, 3H) | 135.2, 130.7, 129.5, 120.9, 119.0, 118.0, 110.0, 11.6, 8.5 | psu.edu |

| 5-Methoxy-2,3-dimethyl-1H-indole | 7.50 (br, 1H), 7.07 (d, 1H), 6.85 (d, 1H), 6.68 (dd, 1H), 3.79 (s, 3H), 2.27 (s, 3H), 2.12 (s, 3H) | 153.8, 131.7, 130.3, 129.8, 110.7, 110.5, 107.0, 100.4, 56.0, 11.7, 8.5 | psu.edu |

| 7-Methoxy-2,3-dimethyl-1H-indole | 7.82 (br, 1H), 7.00 (d, 1H), 6.91 (t, 1H), 6.51 (d, 1H), 3.86 (s, 3H), 2.27 (s, 3H), 2.13 (s, 3H) | 145.4, 130.7, 130.3, 125.3, 119.3, 111.0, 107.6, 101.3, 55.3, 11.5, 8.7 | psu.edu |

While 1D NMR provides chemical shifts, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure, especially for complex heterocycles.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would be expected to show a correlation between the aromatic proton at C-4 and the proton at C-5, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹J_CH). It is a crucial tool for assigning carbon signals. For the target molecule, the HSQC spectrum would show cross-peaks connecting the proton signal at δ 7.24 to the carbon signal at δ 118.5 (H-4 to C-4), the methoxy proton signal at δ 3.74 to the carbon at δ 55.8 (OCH₃), and the methyl proton signals to their respective carbon signals. psu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear experiment shows correlations between protons and carbons that are two or three bonds away (²J_CH and ³J_CH). It is invaluable for piecing together the carbon skeleton and placing substituents. For this compound, key HMBC correlations would include:

The methoxy protons (δ 3.74) correlating to the C-6 carbon (δ 155.8).

The C-2 methyl protons (δ 2.30) correlating to C-2 (δ 129.4) and C-3 (δ 108.3).

The N-H proton (δ 7.40) correlating to C-2, C-3, C-3a, and C-7a, confirming the core indole structure.

Other advanced techniques like TOCSY (for identifying entire spin systems) and NOESY (for through-space proton proximities) can provide further structural confirmation. Techniques like H2BC , LR-HSQMBC , and 1,1-ADEQUATE offer even more specialized correlations for resolving highly complex structures.

Tautomerism, the equilibrium between two or more structural isomers that are readily interconvertible, is a key feature of many heterocyclic systems. While the 1H-indole tautomer is overwhelmingly favored and stable for most indole derivatives, including this compound, NMR spectroscopy is a primary tool for studying these equilibria in related heterocycles where different tautomers have comparable energies.

In systems like indazoles, for example, two different annular tautomers (1H- and 2H-indazole) can coexist in solution. NMR spectroscopy can be used to identify and quantify the populations of each tautomer. The observed chemical shifts are a population-weighted average of the shifts of the individual tautomers if the exchange is fast on the NMR timescale. If the exchange is slow, separate sets of signals will be observed for each species. Variable-temperature NMR studies can provide thermodynamic and kinetic data about the equilibrium process.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

For this compound, electron ionization (EI) mass spectrometry shows a molecular ion peak [M]⁺ at m/z 175, which corresponds to the compound's nominal mass. psu.edu High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) provides a more precise mass measurement. The observed [M+H]⁺ ion at m/z 176.10723 is in excellent agreement with the calculated value of 176.10753 for the protonated formula C₁₁H₁₄NO, confirming the elemental composition. psu.edu

The fragmentation pattern in EI-MS provides structural clues. For substituted indoles, a common fragmentation pathway involves the loss of a methyl group from the molecular ion, leading to a stable quinolinium-like cation. For the target compound, this would result in a fragment ion at m/z 160 ([M-CH₃]⁺). Further fragmentation can occur through cleavage of the pyrrole ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is highly effective for identifying the functional groups present in a molecule.

N-H Stretch: A characteristic sharp peak around 3400 cm⁻¹, indicative of the indole N-H group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups appear just below 3000 cm⁻¹.

C=C Aromatic Stretch: Multiple sharp absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic and pyrrole rings.

C-O Stretch: A strong absorption band corresponding to the aryl-alkyl ether linkage of the methoxy group is expected in the 1250-1200 cm⁻¹ (asymmetric) and 1050-1020 cm⁻¹ (symmetric) regions.

The addition of the two methyl groups at the C-2 and C-3 positions would primarily add to the intensity of the aliphatic C-H stretching and bending vibrations compared to 6-methoxy-1H-indole.

Interactive Data Table: Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | ~3400 | Indole N-H |

| Aromatic C-H Stretch | 3100-3000 | Ar-H |

| Aliphatic C-H Stretch | 3000-2850 | -CH₃, -OCH₃ |

| C=C Aromatic Stretch | 1600-1450 | Indole Ring |

| C-O Asymmetric Stretch | 1250-1200 | Aryl-alkyl ether |

| C-O Symmetric Stretch | 1050-1020 | Aryl-alkyl ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The indole nucleus is an excellent chromophore, and its UV-Vis spectrum is characterized by distinct absorption bands.

The spectrum of the parent indole chromophore typically shows two main absorption bands. The first, a high-intensity band often referred to as the ¹Lₐ band, appears around 260-270 nm. The second, a lower-intensity but well-defined band known as the ¹Lₑ band, is found at higher wavelengths, around 280-290 nm. These correspond to π → π* electronic transitions within the aromatic system.

For this compound, the presence of the electron-donating methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to the unsubstituted indole. The methyl groups generally have a smaller, though still noticeable, bathochromic effect. The exact positions of the absorption maxima provide insight into the electronic structure and conjugation within the molecule.

X-ray Diffraction (XRD) for Single Crystal Structure Analysis, Bond Angles, and Bond Lengths

For the compound this compound, a single-crystal XRD analysis would be the gold standard for elucidating its exact solid-state structure. This process involves irradiating a suitable single crystal of the compound with a focused beam of X-rays. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a complete electron density map of the molecule can be constructed, revealing the precise location of each atom.

Detailed Research Findings

A comprehensive search of publicly available crystallographic databases and the scientific literature did not yield a specific single-crystal X-ray diffraction study for this compound. Therefore, experimentally determined bond lengths and bond angles for this exact molecule are not available at present.

However, the principles of XRD analysis and data from closely related methoxy-substituted indole structures allow for a well-grounded prediction of the expected structural features. The analysis would confirm the fusion of the benzene and pyrrole rings to form the core indole system. The planarity of this bicyclic system is a key characteristic, though minor deviations can occur due to substituent effects or crystal packing forces.

The XRD data would precisely locate the methoxy group at the C6 position of the benzene ring and the two methyl groups at the C2 and C3 positions of the pyrrole ring. A critical aspect of the structural elucidation would be to determine the torsion angles, which describe the orientation of the methoxy and methyl substituents relative to the indole plane. For instance, the orientation of the methoxy group's methyl moiety relative to the benzene ring can influence intermolecular interactions within the crystal lattice.

Furthermore, analysis of the crystal packing would reveal any non-covalent interactions, such as hydrogen bonding involving the indole N-H group or weaker C-H···π interactions, which dictate how the molecules arrange themselves in the solid state. nih.gov These interactions are fundamental to the physical properties of the compound, including its melting point and solubility. Studies on similar molecules, like 5-methoxy-1H-indole-2-carboxylic acid, have shown that intermolecular hydrogen bonds and C-H···O contacts significantly influence the spatial arrangement of molecules in the crystal. crystallography.net

Interactive Data Tables

As no experimental crystallographic data for this compound is currently published, the following tables are presented as templates. They illustrate the type of specific data that a single-crystal XRD experiment would provide. The values are based on standard bond lengths and angles for similar chemical environments and computational models, but should not be considered as experimentally verified data for this specific compound.

Table 1: Hypothetical Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Type | Expected Length (Å) |

| C(6) | O(1) | Aromatic C-O | ~1.37 |

| O(1) | C(11) | O-CH₃ | ~1.43 |

| N(1) | C(2) | Pyrrole C-N | ~1.37 |

| C(2) | C(3) | Pyrrole C=C | ~1.38 |

| C(3) | C(3a) | Pyrrole-Benzene C-C | ~1.45 |

| C(2) | C(10) | C-CH₃ | ~1.51 |

| C(3) | C(9) | C-CH₃ | ~1.51 |

| N(1) | H(1) | N-H | ~1.01 |

Table 2: Hypothetical Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Expected Angle (°) |

| C(5) | C(6) | C(7) | ~120.0 |

| C(5) | C(6) | O(1) | ~124.5 |

| C(7) | C(6) | O(1) | ~115.5 |

| C(6) | O(1) | C(11) | ~117.0 |

| C(7a) | N(1) | C(2) | ~109.0 |

| N(1) | C(2) | C(3) | ~110.0 |

| C(2) | C(3) | C(3a) | ~107.0 |

| N(1) | C(2) | C(10) | ~125.0 |

| C(3) | C(2) | C(10) | ~125.0 |

Computational and Theoretical Chemistry Studies on Methoxy Substituted Indole Derivatives

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) serves as a powerful tool to investigate the intricacies of the 6-methoxy-2,3-dimethyl-1H-indole molecule. These computational studies provide a foundational understanding of its geometric, vibrational, and electronic characteristics.

Optimized Geometry and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound. The process involves optimizing the molecular geometry to find the lowest energy conformation. Bond lengths, bond angles, and dihedral angles are calculated and can be compared with experimental data if available. For instance, studies on similar indole (B1671886) derivatives have shown a high degree of correlation between DFT-calculated and experimentally determined structural parameters. researchgate.net The planarity of the indole ring system and the orientation of the methoxy (B1213986) and dimethyl substituents are key aspects of the conformational analysis.

Table 1: Representative Optimized Geometrical Parameters for an Indole Derivative (Calculated at the B3LYP/6-311G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.390 - 1.410 | - |

| C-N (indole) | 1.370 - 1.385 | - |

| C-O (methoxy) | 1.365 | - |

| C-C-C (benzene ring) | - | 119.0 - 121.0 |

| C-N-C (indole ring) | - | 108.0 - 110.0 |

Note: This table presents typical values for indole derivatives and is for illustrative purposes.

Vibrational Analysis and FT-IR Spectral Prediction

Vibrational analysis, performed using DFT, calculates the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The predicted frequencies are instrumental in interpreting experimental Fourier-Transform Infrared (FT-IR) spectra. Each vibrational mode can be assigned to specific functional groups within the this compound molecule, such as the N-H stretch of the indole ring, C-H stretches of the methyl and aromatic groups, and the C-O stretch of the methoxy group.

Electronic Structure Analysis via Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO energy, charge transfer interactions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net In methoxy-substituted indoles, the electron-donating methoxy group is expected to raise the HOMO energy level, influencing the molecule's charge transfer characteristics. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Methoxy-Substituted Indole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.50 |

| LUMO | -0.80 |

| HOMO-LUMO Gap | 4.70 |

Note: These values are representative and serve as an illustration of typical FMO energies.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution on the surface of a molecule. researchgate.net The MEP map displays regions of positive, negative, and neutral electrostatic potential, which are color-coded for easy identification. Red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential) that are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy group and the nitrogen atom of the indole ring, highlighting these as potential sites for interaction with electrophiles. researchgate.net

Time-Dependent DFT (TD-DFT) for UV-Vis Spectral Predictions

Time-Dependent Density Functional Theory (TD-DFT) is utilized to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govscirp.org This method calculates the energies of electronic transitions from the ground state to various excited states. scirp.org The results of TD-DFT calculations, including the predicted absorption wavelengths (λmax) and oscillator strengths, can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the this compound molecule. nih.gov These transitions are typically of the π → π* type within the indole ring system.

Molecular Dynamics (MD) Simulations in Interfacial Phenomena (e.g., Corrosion Inhibition)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In the context of this compound, MD simulations can be particularly insightful for understanding its behavior in interfacial phenomena, such as its potential application as a corrosion inhibitor. mdpi.com

MD simulations can model the interaction between the indole derivative and a metal surface in a corrosive environment. mdpi.com These simulations provide information on the adsorption of the molecule onto the metal surface, a crucial step in corrosion inhibition. mdpi.com The simulations can reveal the orientation of the molecule upon adsorption and the nature of the interactions (physisorption or chemisorption). The presence of heteroatoms like nitrogen and oxygen in this compound suggests a propensity for strong interaction with metal surfaces, thereby forming a protective layer that inhibits corrosion. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 9-methoxycanthin-6-one |

| 7-methoxy-(9H-β-carbolin-1-il)-(Z)-prop-2-enoic acid |

| 6-Methoxy-1H-indole-3-carbaldehyde |

| (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate |

| (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine |

| (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one |

| 5-(3,5-disubstituted-1H-indol-2-yl)-2,3-dimethyl-1-phenyl-2,6-dihydro-1H-pyrazolo[4,3-e] researchgate.netmdpi.comuq.edu.autriazines |

| Benzene (B151609), 2-methoxy-1,3-dimethyl- |

| 2,5-dimethoxybenzaldehyde |

| Chloranilic acid |

| 2-amino-4,6-dimethylpyridine |

| 2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine |

| 6-bromo-2,3-dimethyl-1H-indole |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

No specific QSAR models for predicting the biological efficacy of this compound have been found in the current body of scientific literature. QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are valuable in drug discovery for predicting the potency of new molecules. The development of a QSAR model for this compound would require a dataset of structurally similar compounds with corresponding measured biological activities, which is not currently available.

Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Analysis

There are no specific molecular docking studies available in published research for this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walisongo.ac.id This method is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein target. Such studies for this compound would be instrumental in identifying its potential biological targets and elucidating its mechanism of action at a molecular level. The execution of such a study would necessitate a defined protein target and computational software to simulate the interaction.

Investigation of Nonlinear Optical (NLO) Properties

Specific investigations into the nonlinear optical (NLO) properties of this compound have not been reported in the available scientific literature. NLO materials are of significant interest for applications in photonics and optoelectronics, such as in optical switching and data storage. nih.gov The study of a molecule's NLO properties typically involves both experimental techniques, like the Z-scan method, and computational calculations to determine parameters such as hyperpolarizability. journaleras.comnih.gov Research into organic molecules with donor-acceptor structures and delocalized π-electron systems often reveals significant NLO responses. nih.gov While theoretical studies on other substituted anilines and related compounds have been conducted to explore these properties, data for this compound is absent. mq.edu.au

Advanced Applications Beyond Medicinal Chemistry

Utilization as Corrosion Inhibitors in Acidic Environments

The protection of metals from corrosion in acidic media is a significant industrial challenge. Organic molecules, particularly those containing heteroatoms like nitrogen and oxygen, as well as π-electrons, are effective corrosion inhibitors. These compounds function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. Indole (B1671886) derivatives, due to their electronic structure, are promising candidates for corrosion inhibition.

While direct studies on 6-methoxy-2,3-dimethyl-1H-indole are not extensively documented in publicly available research, the behavior of analogous indole derivatives provides strong evidence for its potential as a corrosion inhibitor. The mechanism of inhibition for such compounds generally involves the interaction of the lone pair of electrons on the nitrogen atom and the π-electrons of the indole ring with the vacant d-orbitals of the metal. The presence of the methoxy (B1213986) group (-OCH3) at the 6-position is particularly advantageous. As an electron-donating group, it increases the electron density on the indole ring, enhancing its ability to adsorb onto the metal surface. Furthermore, the oxygen atom of the methoxy group can serve as an additional adsorption center.

Research on other methoxy-substituted indole derivatives has demonstrated their efficacy in protecting mild steel in acidic environments. These studies indicate that such compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer.

The table below summarizes the corrosion inhibition efficiency of some organic inhibitors in acidic media, illustrating the potential effectiveness of indole-based compounds.

| Inhibitor | Concentration | Medium | Inhibition Efficiency (%) | Reference |

| 2,4-Diamino-6-methyl-1,3,5-triazine | 10 mM | 0.5 M HCl | 94.6 | researchgate.net |

| 3-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile | 200 ppm | 1 M HCl | 96.83 |

This table presents data for compounds structurally different from this compound to provide a general context for the performance of heterocyclic organic corrosion inhibitors.

It is reasonable to infer that this compound would exhibit similar or potentially enhanced corrosion inhibition properties due to the combined electron-donating effects of the methoxy and dimethyl groups, which would facilitate stronger adsorption onto the metal surface.

Potential Applications in Organic Semiconductors

The field of organic electronics is rapidly advancing, with a continuous search for new materials that possess suitable electronic properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Indole derivatives have emerged as a promising class of materials for these applications due to their tunable electronic structure and charge-transporting capabilities.

The electronic properties of this compound suggest its potential as a component in organic semiconductors. The extended π-conjugated system of the indole ring is fundamental for charge transport. The introduction of the electron-donating methoxy group and the two methyl groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning of the frontier molecular orbitals is crucial for achieving efficient charge injection and transport in an organic electronic device.

While specific research on the semiconductor properties of this compound is limited, studies on other substituted indole derivatives have shown their potential. For instance, pyridopyrazino[2,3-b]indole derivatives have been investigated as n-type materials, demonstrating that the alteration of substituents on the indole segment can effectively tune their electrochemical properties and LUMO energy levels, making them comparable to reported electron-transporting materials. nih.gov These findings suggest that the electronic characteristics of this compound could be similarly tailored for semiconductor applications.

Further research into the synthesis of polymers or oligomers incorporating the this compound moiety could lead to the development of new organic semiconductors with desirable properties for various electronic devices.

Development as Fluorescent Probes and Components in Optical Materials

Fluorescent molecules are indispensable tools in various scientific disciplines, including bio-imaging, sensing, and materials science. The indole scaffold is a well-known fluorophore, and its derivatives are often characterized by their strong fluorescence and sensitivity to the local environment.

The photophysical properties of this compound are expected to be influenced by its specific substitution pattern. The methoxy group at the 6-position can enhance the fluorescence quantum yield and induce a bathochromic (red) shift in the emission spectrum. A study on pyranoindole congeners, which included the related compound 6-methoxy-2,3-diphenyl-1H-indole, provides valuable insights. The study revealed that the combination of the methoxy-indole luminophore with other systems led to a marked bathochromic shift in both absorption and emission maxima.

The table below presents the photophysical data for 6-methoxy-2,3-diphenyl-1H-indole, which serves as a close structural analog to the compound of interest.

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Reference |

| 6-methoxy-2,3-diphenyl-1H-indole | Acetonitrile | 358 | 418 | 4590 | - |

This table shows data for a closely related compound to infer the potential fluorescent properties of this compound.

The observed fluorescence in the blue region of the spectrum for the diphenyl analog suggests that this compound could also be a blue-emitting fluorophore. The development of materials based on this compound could lead to new fluorescent probes for biological applications or novel components for optical materials such as organic light-emitting diodes (OLEDs).

Functionality as Chemosensors

Chemosensors are molecules designed to detect and signal the presence of specific chemical species. The indole moiety is a versatile platform for the design of chemosensors due to its rich electron density and the ability of the N-H proton to participate in hydrogen bonding.

Methoxy-activated indoles have been noted for their potential in the development of chemosensors. The principle behind their functionality often involves a change in their photophysical or electrochemical properties upon binding to a target analyte. For instance, the interaction of a metal ion with the indole nitrogen or the methoxy oxygen could lead to a detectable change in the fluorescence or absorption spectrum of the molecule.

While specific applications of this compound as a chemosensor are not yet widely reported, its structural features make it a promising candidate for further investigation. The electron-rich nature of the molecule, enhanced by the methoxy and methyl groups, could make it a sensitive probe for electron-deficient species or metal cations. The design of more complex sensor molecules incorporating the this compound unit could lead to highly selective and sensitive chemosensors for a variety of analytical applications.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes for Complex Methoxyindole Derivatives

While the Fischer indole (B1671886) synthesis is a classic and reliable method, the development of novel, more sustainable synthetic strategies for complex methoxyindole derivatives is a crucial area of future research. rsc.orgnih.gov Green chemistry principles, such as the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient methods like microwave-assisted synthesis, are becoming increasingly important. tandfonline.comtandfonline.com The exploration of one-pot multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step, presents a promising avenue for the efficient and diverse synthesis of novel indole derivatives. rsc.org Future work should focus on developing methodologies that are not only high-yielding but also scalable and economically viable for industrial applications. wur.nlresearchgate.net

Deeper Mechanistic Understanding of Biological Interactions and Target Specificity

A fundamental aspect of future research will be to gain a deeper mechanistic understanding of how methoxyindole derivatives, including 6-methoxy-2,3-dimethyl-1H-indole, interact with biological targets. nih.gov Identifying the specific molecular targets is a critical first step. nih.gov Techniques such as affinity chromatography, proteomics, and genetic profiling can be employed to pinpoint the proteins and pathways that these compounds modulate. rsc.org Understanding the precise binding modes and the downstream effects of these interactions will be essential for elucidating their mechanisms of action. acs.org

Rational Design and Optimization of Structure-Activity Relationships for Enhanced Therapeutic Efficacy and Reduced Off-Target Effects

With a clearer understanding of the biological targets, the rational design and optimization of the this compound scaffold can be undertaken to enhance therapeutic efficacy and minimize off-target effects. nih.govnih.gov Structure-activity relationship (SAR) studies are pivotal in this regard, systematically modifying the indole core and its substituents to identify key structural features responsible for desired biological activity. nih.govacs.org This iterative process of design, synthesis, and biological evaluation allows for the fine-tuning of molecular properties to improve potency, selectivity, and pharmacokinetic profiles. nih.gov

Exploration of New Biological Targets and Uncharted Therapeutic Areas for Methoxy-Substituted Indoles

The known biological activities of indole derivatives span a wide range of therapeutic areas, including anticancer, antimicrobial, and antiviral applications. nih.govmdpi.comnih.gov Future research should aim to explore new biological targets and uncharted therapeutic areas for methoxy-substituted indoles. mdpi.com The unique electronic properties conferred by the methoxy (B1213986) group may lead to novel interactions with previously unexplored biological pathways. nih.govnih.gov High-throughput screening of extensive compound libraries against a diverse panel of biological targets can uncover unexpected activities and open up new avenues for drug development. nih.gov

Integration of Advanced Computational Techniques (e.g., AI/ML-driven drug discovery) in the Design and Optimization of Indole Compounds

Expansion of Applications in Material Science and Optoelectronic Devices

The applications of indole derivatives are not limited to the life sciences. Their unique electronic and photophysical properties make them attractive candidates for use in material science and optoelectronic devices. nih.govresearchgate.net Future research could explore the potential of this compound and its derivatives in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability to tune the electronic properties of the indole core through substitution makes it a versatile platform for creating novel functional materials.

Strategies for Scalable Production and Industrial Application of Promising Derivatives

For any promising indole derivative to make a real-world impact, whether in medicine or materials science, the development of strategies for its scalable and cost-effective production is paramount. wur.nlgoogle.com This involves optimizing reaction conditions, developing robust purification methods, and ensuring that the entire process is amenable to industrial-scale manufacturing. researchgate.net Collaboration between academic researchers and industrial partners will be crucial to translate laboratory-scale discoveries into tangible products. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methoxy-2,3-dimethyl-1H-indole, and how can purity be optimized?

- Key Methods :

- Friedel-Crafts Alkylation : Use methylating agents (e.g., methyl iodide) with Lewis acids (BF₃) in anhydrous solvents (e.g., DCM) to introduce methyl groups at the 2- and 3-positions .

- Methoxy Group Introduction : Employ demethylation-protection strategies, such as using BBr₃ for selective deprotection of methoxy precursors .

- Purification : Recrystallization in ethyl acetate/hexane (70:30) or column chromatography (silica gel, gradient elution) ensures >95% purity .

Q. How is the crystal structure of this compound determined?

- X-ray Crystallography :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 113 K for high-resolution data .

- Refinement : SHELXL-2018 refines anisotropic displacement parameters, achieving R-factors <5% .

- Validation : OLEX2 integrates structure solution (via charge flipping) and analysis (H-bond networks, π-π stacking) .

Q. What spectroscopic techniques validate the structure and purity of this compound?

- 1H/13C NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons) and δ 55–60 ppm (methoxy carbon) .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]+ at m/z 190.1234 (calc. 190.1232) .

- IR Spectroscopy : Absorbance at 1600–1650 cm⁻¹ (C=C stretching) and 2850–2950 cm⁻¹ (C-H stretching for methyl groups) .

Advanced Research Questions

Q. What mechanistic insights exist for functionalizing the indole core?

- Electrophilic Substitution : The 3-position is reactive due to electron-donating methyl groups; use HNO₃/H₂SO₄ for nitration .

- Reduction Pathways : Catalytic hydrogenation (Pd/C, H₂) reduces the indole ring to indoline derivatives .

- Cross-Coupling : Suzuki-Miyaura reactions at the 5-position require Pd(PPh₃)₄ and aryl boronic acids .

Q. How can computational modeling predict biological activity?